

# A Guide to the Spectroscopic Characterization of (3-Isopropoxyphenyl)methanamine

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## Compound of Interest

**Compound Name:** (3-Isopropoxyphenyl)methanamine

**Cat. No.:** B3012728

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## Introduction

**(3-Isopropoxyphenyl)methanamine** is a primary amine that holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a substituted aromatic ring, is prevalent in a variety of biologically active compounds. Accurate and comprehensive structural elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and integrity of synthesized molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle.

This technical guide provides a detailed overview of the expected spectroscopic data for **(3-Isopropoxyphenyl)methanamine**. It is designed to serve as a practical reference for researchers and scientists, offering insights into the interpretation of its NMR, IR, and MS spectra, alongside standardized protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding.

## Molecular Structure and Spectroscopic Overview

The structure of **(3-Isopropoxyphenyl)methanamine**, with the chemical formula  $C_{10}H_{15}NO$  and a molecular weight of 165.23 g/mol, is characterized by three key functional groups: a meta-substituted benzene ring, an isopropoxy group, and a methanamine (aminomethyl) group.<sup>[1][2]</sup> Each of these components will give rise to characteristic signals in their respective spectra.

### Structure of **(3-Isopropoxyphenyl)methanamine**:

Caption: Chemical structure of **(3-Isopropoxyphenyl)methanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR Spectroscopy

Proton NMR ( $^1H$  NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted  $^1H$  NMR Data (in  $CDCl_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.20	t	1H	Ar-H (position 5)
~ 6.85	m	3H	Ar-H (positions 2, 4, 6)
~ 4.55	sept	1H	O-CH(CH <sub>3</sub> ) <sub>2</sub>
~ 3.80	s	2H	Ar-CH <sub>2</sub> -NH <sub>2</sub>
~ 1.60	s (broad)	2H	-NH <sub>2</sub>
~ 1.30	d	6H	O-CH(CH <sub>3</sub> ) <sub>2</sub>

Interpretation:

- Aromatic Protons ( $\delta$  6.85-7.20): The protons on the benzene ring will appear in the aromatic region. The triplet at ~7.20 ppm is expected for the proton at position 5, coupled to the two adjacent aromatic protons. The remaining three aromatic protons will appear as a multiplet around 6.85 ppm.
- Isopropyl Group ( $\delta$  4.55 and 1.30): The methine proton of the isopropoxy group is expected to be a septet around 4.55 ppm due to coupling with the six equivalent methyl protons. These six methyl protons will appear as a doublet around 1.30 ppm.
- Benzylic Protons ( $\delta$  3.80): The two protons of the aminomethyl group ( $\text{CH}_2\text{-NH}_2$ ) are chemically equivalent and are expected to appear as a singlet around 3.80 ppm.
- Amine Protons ( $\delta$  1.60): The two protons of the primary amine (- $\text{NH}_2$ ) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted <sup>13</sup>C NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 158.0	Ar-C (C-O)
~ 145.0	Ar-C (C- $\text{CH}_2\text{NH}_2$ )
~ 129.5	Ar-CH
~ 119.0	Ar-CH
~ 114.0	Ar-CH
~ 113.5	Ar-CH
~ 70.0	O-CH(CH <sub>3</sub> ) <sub>2</sub>
~ 46.0	Ar-CH <sub>2</sub> -NH <sub>2</sub>
~ 22.0	O-CH(CH <sub>3</sub> ) <sub>2</sub>

### Interpretation:

- Aromatic Carbons ( $\delta$  113.5-158.0): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the electronegative oxygen atom (C-O) will be the most downfield at around 158.0 ppm. The carbon bearing the aminomethyl group will be around 145.0 ppm. The remaining four aromatic CH carbons will have shifts between 113.5 and 129.5 ppm.[3]
- Isopropyl Group Carbons ( $\delta$  70.0 and 22.0): The methine carbon of the isopropoxy group is expected around 70.0 ppm, while the two equivalent methyl carbons will appear further upfield at approximately 22.0 ppm.
- Benzylic Carbon ( $\delta$  46.0): The carbon of the aminomethyl group (Ar-CH<sub>2</sub>-NH<sub>2</sub>) is anticipated to have a chemical shift of around 46.0 ppm.[3]

### Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretching (primary amine)
3050 - 3010	Medium	C-H stretching (aromatic)
2980 - 2850	Strong	C-H stretching (aliphatic)
1600, 1480	Medium-Strong	C=C stretching (aromatic ring)
1240	Strong	C-O stretching (aryl ether)
1150	Strong	C-N stretching (amine)

### Interpretation:

- N-H Stretching (3380 - 3250  $\text{cm}^{-1}$ ): The presence of a primary amine is indicated by two characteristic broad peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]
- C-H Stretching (3050 - 3010  $\text{cm}^{-1}$  and 2980 - 2850  $\text{cm}^{-1}$ ): The absorption in the 3050-3010  $\text{cm}^{-1}$  range is due to the C-H stretching of the aromatic ring. The strong absorptions between 2980 and 2850  $\text{cm}^{-1}$  are characteristic of the aliphatic C-H bonds in the isopropoxy and aminomethyl groups.
- C=C Stretching (1600, 1480  $\text{cm}^{-1}$ ): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-O and C-N Stretching (1240  $\text{cm}^{-1}$  and 1150  $\text{cm}^{-1}$ ): A strong band around 1240  $\text{cm}^{-1}$  is expected for the aryl C-O stretching of the isopropoxy group. The C-N stretching of the primary amine will likely appear around 1150  $\text{cm}^{-1}$ .

### Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean.
- Acquire a background spectrum.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

### Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment
165	$[M]^+$ (Molecular Ion)
150	$[M - CH_3]^+$
122	$[M - C_3H_7]^+$
107	$[M - C_3H_7O + H]^+$ or $[C_7H_9N]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

#### Interpretation:

- Molecular Ion (m/z 165): The peak corresponding to the molecular weight of the compound is expected at m/z 165.[1]
- Fragmentation Pattern:
  - Loss of a methyl group ( $CH_3$ ) from the isopropyl moiety would result in a fragment at m/z 150.
  - Cleavage of the isopropyl group ( $C_3H_7$ ) would lead to a fragment at m/z 122.
  - A common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, which could lead to various resonance-stabilized fragments. A fragment at m/z 107 is plausible.
  - The tropylium ion at m/z 91 is a common fragment for substituted benzyl compounds.

#### Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

## Conclusion

The comprehensive spectroscopic analysis of **(3-Isopropoxyphenyl)methanamine** through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the connectivity of atoms in NMR to

the identification of functional groups in IR and the molecular weight and fragmentation pathways in MS. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, ensuring the quality and reliability of their research.

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